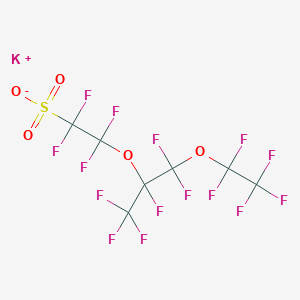

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate

Description

Properties

IUPAC Name |

potassium;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15O5S.K/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25;/h(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIICCSXABGIGJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896643 | |

| Record name | Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70755-50-9 | |

| Record name | Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Low-Temperature Addition Reaction

TFEBS reacts with HFPO in the presence of a catalyst and organic solvent to form an intermediate. Key parameters include:

Example 1:

In a 1 L reactor, 200 g (1.11 mol) of TFEBS and 8 g KF catalyst were dissolved in dimethylacetamide. HFPO (500 g, 3 mol) was introduced at 0.3 kg/h under 0.4 MPa and 20°C. After 1 hour, rectification yielded 528 g intermediate (92% yield, 99.1% purity).

Step 2: Salt Formation and Decarboxylation

The intermediate undergoes a salt-forming reaction with alkali metal carbonates (e.g., K₂CO₃) followed by decarboxylation:

Example 2:

A mixture of 540 g intermediate (1.05 mol) and 550 g K₂CO₃ (3.98 mol) was fed into a moving bed reactor. At 160°C (salt-forming) and 300°C (decarboxylation), the product was condensed and rectified, yielding KPFOS with 98.6% purity and 80% yield.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly influences reaction kinetics:

Solvent Selection

Polar aprotic solvents like dimethylacetamide (DMA) or dimethylformamide (DMF) are preferred due to their ability to dissolve fluorinated reactants and stabilize ionic intermediates.

Catalyst Performance

Alkali metal fluorides (e.g., KF, CsF) outperform other catalysts by facilitating nucleophilic attack on TFEBS. Catalyst loading at 5–7 wt% of TFEBS optimizes intermediate yield without excessive costs.

Industrial-Scale Process Design

Large-scale production employs continuous-flow reactors to enhance safety and throughput:

Moving Bed Reactor Configuration

-

Salt-forming zone : 150–200°C, residence time 5–10 min.

Advantages :

-

Reduced thermal degradation due to short contact times.

-

Automated feed systems maintain stoichiometric ratios.

Purity and Yield Enhancements

Post-synthesis purification steps ensure compliance with industrial standards:

Rectification Conditions

| Parameter | Value | Effect on Purity |

|---|---|---|

| Boiling point range | 80–120°C (10 mmHg) | Separates KPFOS from low-boiling impurities. |

| Reflux ratio | 5:1 | Improves distillation efficiency. |

Comparative Analysis of Alkali Carbonates

The choice of alkali carbonate affects reaction efficiency:

| Carbonate | Decarboxylation Efficiency (%) | Byproduct Formation (%) |

|---|---|---|

| K₂CO₃ | 85 | <2 |

| Na₂CO₃ | 78 | 3–4 |

| Cs₂CO₃ | 82 | 2.5 |

Potassium carbonate (K₂CO₃) is optimal due to its balance of reactivity and cost .

Chemical Reactions Analysis

Types of Reactions

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds.

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles such as amines or alcohols. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the substitution process.

Hydrolysis: Under acidic or basic conditions, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

Industrial Applications

- Surfactant in Industrial Processes :

- Fluorinated Polymers :

Environmental Applications

-

Bioremediation :

- KPFOS has potential use in environmental remediation processes. Its surfactant properties can help mobilize hydrophobic contaminants in soil and water, enhancing their bioavailability for microbial degradation.

-

Fluorinated Surfactants :

- As a fluorinated surfactant, KPFOS can aid in reducing surface tension in aqueous solutions, which is particularly useful in environmental cleanup efforts where the removal of oil spills or other contaminants is required.

Analytical Applications

-

Mass Spectrometry :

- KPFOS is emerging as a valuable tool in proteomics research, specifically within mass spectrometry (MS). Its high thermal stability and low volatility make it an ideal candidate for use as an internal standard in MS analysis. This application is crucial for accurate quantification of proteins and biomolecules by normalizing variations during sample preparation .

-

Interaction Studies :

- Research involving KPFOS focuses on its interactions within different environments, contributing to a better understanding of its behavior as a surfactant and its role in various chemical processes.

Mechanism of Action

The mechanism of action of potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The molecular targets include hydrophobic surfaces and interfaces, where the compound forms a monolayer, reducing interfacial tension and preventing coalescence.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Key Fluorinated Sulfonates

| Compound | Backbone Structure | Functional Group | Key Features |

|---|---|---|---|

| Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate | Branched perfluoropolyether with 3,6-dioxaoctane | -SO₃⁻K⁺ | Ether linkages, branched chain |

| Perfluorooctane sulfonate (PFOS) | Linear C8 perfluoroalkane | -SO₃⁻K⁺/Na⁺ | Fully fluorinated, no ether groups |

| Potassium perfluoro(2-ethoxyethane)sulfonate (PFEESA) | C3 perfluoroether (CF₃OCF₂CF₂-) | -SO₃⁻K⁺ | Short ether chain, linear structure |

| Nafion® (PFSA) | Copolymer of tetrafluoroethylene and perfluoro-3,6-dioxa-4-methyl-7-octene sulfonic acid | -SO₃H | Sulfonic acid group, semicrystalline matrix |

Key Insights :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | PFOS | PFEESA | Nafion® |

|---|---|---|---|---|

| Solubility in Water (g/L) | Moderate (ether linkages enhance hydrophilicity) | Low (0.57 g/L) | High (>100 g/L) | Insoluble (acid form) |

| Thermal Stability (°C) | ~300–350 (decomposition) | >400 | ~250–300 | >300 |

| Ion-Exchange Capacity (meq/g) | 0.8–1.2 (estimated) | N/A | N/A | 0.8–1.2 |

| Applications | Surfactants, catalysts, ion-exchange membranes | Firefighting foams, coatings | Electronics, coatings | Fuel cell membranes |

Key Insights :

- Solubility : The ether-oxygen atoms in the potassium compound improve water solubility compared to PFOS but reduce it relative to shorter-chain ether sulfonates like PFEESA .

- Catalytic Activity : Metal salts of perfluorooxasulfonates (e.g., K⁺, Na⁺) exhibit high catalytic efficiency in esterification due to synergistic effects between the metal cation and the electron-withdrawing fluorinated backbone .

Environmental and Health Considerations

Table 3: Environmental Persistence and Toxicity

| Compound | Half-Life (Years) | Bioaccumulation Potential | Regulatory Status |

|---|---|---|---|

| This compound | Unknown (likely < PFOS) | Moderate (shorter chain) | Under review |

| PFOS | 4.8–41 | High | Restricted (Stockholm Convention) |

| PFEESA | 1–2 | Low | Emerging alternative |

Key Insights :

- Degradation : Ether-containing PFAS like the potassium compound may degrade more readily than PFOS via oxidative pathways (e.g., TOP assay results for PFEESA show partial mineralization) .

Biological Activity

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate (commonly referred to as a type of per- and polyfluoroalkyl substance, or PFAS) has garnered attention due to its widespread use and potential biological effects. PFAS compounds are known for their persistence in the environment and bioaccumulative properties, raising concerns about their impact on human health and ecosystems. This article explores the biological activity of this specific compound, examining its toxicological effects, mechanisms of action, and implications for health.

This compound is characterized by a perfluorinated carbon chain with a sulfonate functional group. The unique structure contributes to its chemical stability and resistance to degradation, which are hallmarks of PFAS.

General Toxicity

Research indicates that many PFAS exhibit varying degrees of toxicity across different biological systems. A study evaluating 56 PFAS, including various subclasses, utilized human-induced pluripotent stem cell (iPSC)-derived cardiomyocytes to assess cardiotoxicity. Results showed that 46 PFAS demonstrated concentration-response effects on cardiomyocyte phenotypes such as beat frequency and cytotoxicity .

PFAS compounds are believed to exert their biological effects through several mechanisms:

- Protein Binding : Many PFAS have high binding affinities for serum proteins, which can influence their distribution and bioavailability in organisms. For example, this compound may exhibit similar binding characteristics as other PFAS with reported fractions unbound ranging from 0.004 to 1 .

- Cellular Uptake : Studies indicate that PFAS can enter cells via various transport mechanisms, potentially leading to cellular stress and toxicity. The interaction with cellular membranes is crucial for understanding the compound's bioactivity.

- Hormonal Disruption : Some studies suggest that certain PFAS can disrupt endocrine functions by interfering with hormone signaling pathways. This raises concerns about reproductive and developmental health impacts.

Cardiovascular Effects

A population-based study assessed the cardiotoxicity of multiple PFAS using iPSC-derived cardiomyocytes. The findings revealed significant inter-individual variability in response to exposure, emphasizing the need for personalized risk assessments .

Developmental Toxicity in Aquatic Models

In a study using zebrafish embryos exposed to a range of PFAS over five days, researchers observed significant developmental delays and neurodevelopmental issues linked to chemical volatility . This model serves as a critical tool for assessing the potential impacts of this compound.

Data Summary

Q & A

Basic: What are the recommended synthesis protocols for Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate, and how can reaction conditions be optimized for high purity?

Methodological Answer:

Synthesis typically involves two steps: (1) free radical copolymerization of perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE) with comonomers (e.g., tetrafluoroethylene) under mild conditions, followed by (2) hydrolysis or neutralization. For the potassium salt, the sulfonyl fluoride intermediate is reacted with potassium hydroxide in acetone, maintaining a pH of 8–9 to ensure complete conversion . Optimization includes:

- Solvent selection : Acetone is preferred for its ability to dissolve fluorinated intermediates.

- Temperature control : Hydrolysis at 40°C under high vacuum minimizes side reactions.

- Purification : Repeated solvent removal and filtration yield >87% purity .

Basic: What characterization techniques are essential for verifying the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : NMR confirms fluorinated backbone integrity and sulfonate group presence.

- FTIR : Peaks at 1200–1300 cm (C-F stretching) and 1050 cm (S=O stretching) validate functional groups.

- HPLC : Quantifies purity (>98%) and detects residual monomers .

- Thermal analysis (DSC/TGA) : Determines melting points (decreasing with copolymer PSVE content) and thermal stability .

Advanced: How do copolymer composition and sulfonic acid concentration influence ionic conductivity and gas permeability in ionomer membranes?

Methodological Answer:

Copolymer design directly impacts performance in electrochemical devices:

- Ionic conductivity : Increases with higher sulfonic acid concentration due to enhanced proton transport channels. For example, PFMMD-co-PFSA copolymers show conductivity >0.1 S/cm at 80°C .

- Gas permeability : Longer perfluoroether side chains reduce gas crossover (e.g., O) by creating tortuous diffusion pathways. Systematic studies require varying monomer ratios (e.g., PFMMD:PFSVE) and measuring permeability via gas chromatography .

Advanced: What analytical challenges exist in detecting and quantifying this compound in environmental matrices, and what methodologies improve accuracy?

Methodological Answer:

Challenges include low environmental concentrations and matrix interference. Solutions involve:

- Extraction : Solid-phase extraction (SPE) with WAX cartridges for PFAS isolation.

- Detection : LC-MS/MS with MRM transitions (e.g., m/z 499 → 80 for sulfonate group) enhances specificity .

- Validation : Use isotopically labeled internal standards (e.g., -PFEESA) to correct recovery rates (70–120%) . MD simulations (e.g., studying NaCl solution distribution) can prevalidate experimental conditions .

Basic: What are the key physicochemical properties relevant to its application in electrochemical devices?

Methodological Answer:

Critical properties include:

- Ionic conductivity : Measured via impedance spectroscopy; values >0.05 S/cm at 30°C are optimal for fuel cells .

- Thermal stability : Glass transition temperatures (T) increase with PSVE content (e.g., T ~120°C for copolymers with 15 mol% PSVE) .

- Hydrophobicity : Fluorinated chains reduce water uptake (<15 wt%) while maintaining proton transport .

Advanced: How does molecular architecture affect aggregation behavior in aqueous systems, and what simulation approaches model this?

Methodological Answer:

Aggregation is driven by fluorocarbon chain interactions. Molecular dynamics (MD) simulations reveal:

- Surface activity : Sulfonate groups orient toward water, while fluorinated chains align at air/water interfaces.

- Equilibrium dynamics : Simulations >40 ns show >90% of molecules surface-adsorbed in 3.4% NaCl, with ~12 water molecules per sulfonate group .

- Methodology : Use force fields like OPLS-AA for fluorocarbons and TIP3P for water. Analyze radial distribution functions (RDFs) for ion hydration .

Advanced: What contradictions exist in reported reactivity ratios during copolymerization, and how can they be reconciled?

Methodological Answer:

Discrepancies arise from calculation methods:

- Fineman–Ross method : Reports reactivity ratios of 7.85 (TFE) and 0.079 (PSVE).

- Kelen–Tüdős method : Yields 7.92 (TFE) and 0.087 (PSVE) .

To reconcile, conduct systematic studies: - Vary monomer feed ratios (10–50 mol% PSVE).

- Use NMR to track incorporation efficiency.

- Apply the Mayo-Lewis equation to refine reactivity ratios under controlled conditions .

Basic: What safety protocols are critical during handling, based on its chemical hazards?

Methodological Answer:

Safety measures include:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (R36/37/38) .

- Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors.

- Storage : Keep in sealed containers under inert gas (N) to prevent hydrolysis.

- First aid : Immediate rinsing with water for exposure (S26, S36/37/39) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.